![molecular formula C6H5ClN4 B1354453 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine CAS No. 52559-17-8](/img/structure/B1354453.png)
6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine
Overview
Description
6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused bicyclic structure, which consists of an imidazole ring fused with a pyridine moiety. The presence of a chlorine atom at the 6th position and an amino group at the 4th position further defines its chemical structure. Imidazopyridines, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent.
Biological Activity
6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound belonging to the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 172.58 g/mol
- Structure : The compound features a fused imidazole and pyridine structure with a chlorine atom at the fourth position and an amino group at the sixth position of the pyridine moiety.
This compound exhibits its biological activity through various mechanisms:
- GABA A Receptor Modulation : It acts as a positive allosteric modulator of GABA A receptors, influencing neurotransmission in the central nervous system (CNS) .
- Signal Transduction Pathways : The compound has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation, impacting inflammatory responses and cancer cell survival .
- Enzyme Interaction : It interacts with kinases and phosphatases, which are crucial for regulating cellular processes. This compound can inhibit certain kinases, modulating signal transduction pathways essential for cancer cell proliferation .
Pharmacological Activities
The biological activities of this compound have been extensively studied. Key findings include:
Antiproliferative Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC values against human cancer cell lines such as HCT116 (colon carcinoma) and MV4-11 (acute myeloid leukemia) were reported to be as low as 0.299 μM .
Antimicrobial Activity
While primarily focused on cancer treatment, some studies suggest limited antimicrobial properties. For example, certain derivatives showed moderate activity against E. coli .
Biochemical Analysis
This compound influences several biochemical pathways critical for cellular function:
- DNA Repair and Replication : The compound binds to proteins involved in DNA repair mechanisms, affecting cellular responses to DNA damage .
- Subcellular Localization : Its activity is dependent on localization within cellular compartments such as the nucleus or mitochondria. Post-translational modifications can direct its localization, enhancing its therapeutic effects .
Case Studies and Research Findings
Various studies have explored the biological activity of this compound:
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[4,5-c]pyridine, including 6-chloro-3H-imidazo[4,5-c]pyridin-4-amine, exhibit promising anticancer properties. For instance:
- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Studies have shown that certain derivatives can inhibit PARP activity, enhancing the sensitivity of cancer cells to chemotherapy agents like temozolomide. One derivative demonstrated an IC50 value of 8.6 nM against breast cancer cell lines, indicating strong potential for therapeutic use in combination therapies .
- Kinase Inhibition : The compound acts as an inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4, which are implicated in inflammatory and autoimmune diseases. This inhibition could lead to novel treatments for various cancers characterized by inflammation .
Antimicrobial Activity
Imidazo[4,5-c]pyridine derivatives have also been evaluated for their antimicrobial properties:
- Broad Spectrum Activity : Compounds with chlorine substitutions have shown increased activity against both Gram-positive and Gram-negative bacteria. Enhanced activity was noted with specific modifications at the C5 and C3 positions of the pyridine ring .
Case Studies
Several case studies highlight the efficacy and applications of this compound:
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 6-chloro-3H-imidazo[4,5-c]pyridin-4-amine, and what challenges arise during regioselective functionalization?
The synthesis typically involves multi-step reactions, including nitration, substitution, and cyclization. For example, nitration of 4-amino-2-chloropyridine yields a mixture of 3- and 5-nitro intermediates (7a and 7b), which require chromatographic separation due to their structural similarity . Key challenges include controlling regioselectivity during nitration and ensuring efficient purification of intermediates. Zinc reduction in methanol with ammonium formate is employed to reduce nitro groups to amines, but side reactions may occur if reaction conditions (e.g., temperature, solvent) are not optimized .
Q. How are structural and purity parameters validated for this compound and its derivatives?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For instance, H NMR chemical shifts for the C4-amine proton typically appear as a singlet near δ 6.65 ppm, while C NMR signals for the imidazo[4,5-c]pyridine core are observed between 120–150 ppm . HRMS data (e.g., calculated m/z 433.2598 vs. observed 433.2615 for a derivative) confirm molecular integrity . Purity is assessed via HPLC with >95% threshold, and column chromatography (silica gel, eluent gradients of CHCl:MeOH) resolves structurally similar byproducts .
Advanced Research Questions
Q. How do structural modifications at the N4 and C6 positions influence TLR7 agonistic activity?
SAR studies reveal that the N4-amine is essential for activity: acylation (e.g., acetyl or benzoyl groups) or alkylation (e.g., butyl) abolishes TLR7 binding . At C6, aryl substituents (e.g., phenyl, thiophene) generally reduce activity, but N6-benzyl groups enhance potency. For example, 1-benzyl-2-butyl-6-(thiophen-3-yl)-1H-imidazo[4,5-c]pyridin-4-amine shows TLR7-specific agonism (EC: 1.57 μM) without TLR8 cross-reactivity . Computational docking suggests that the N4-amine forms hydrogen bonds with TLR7’s Leu557 and Tyr575, while C6 substituents modulate hydrophobic interactions .
Q. What experimental strategies address contradictions in activity data for C6-modified analogues?
Inactive C6 derivatives (e.g., 11a–c) may result from steric hindrance or altered electronic properties. To resolve discrepancies, researchers employ:
- Competitive binding assays to differentiate direct receptor engagement vs. indirect signaling.
- Molecular dynamics simulations to predict substituent effects on binding pocket flexibility.
- Metabolite profiling to rule out rapid in vitro degradation .
Q. How can regioselectivity challenges in nitration and cyclization steps be mitigated?
Nitration of 4-amino-2-chloropyridine produces a 3-nitro:5-nitro isomer ratio of ~3:1. Strategies to improve selectivity include:
- Directed ortho-metalation using lithium diisopropylamide (LDA) to pre-coordinate the amino group.
- Protecting group strategies (e.g., benzyl or tert-butyl carbamate) to block undesired reaction sites.
- Microwave-assisted synthesis to enhance reaction kinetics and reduce byproduct formation .
Q. What methodologies are used to assess compound stability under physiological conditions?
- pH-dependent stability assays : Incubation in buffers (pH 1–9) followed by LC-MS analysis identifies degradation products (e.g., hydrolysis of the imidazole ring at acidic pH).
- Microsomal stability studies : Liver microsomes (human/rat) assess metabolic susceptibility. For example, cytochrome P450-mediated oxidation may reduce bioavailability.
- Plasma protein binding assays : Equilibrium dialysis quantifies free vs. bound fractions, impacting pharmacokinetic profiles .
Q. How do researchers differentiate TLR7-specific activity from off-target effects in cellular assays?
- TLR7/8 knockout cell lines : HEK293 cells transfected with TLR7 or TLR8 are used to isolate receptor-specific responses.
- Cytokine profiling : IFN-α induction in human PBMCs confirms TLR7 activation, while pro-inflammatory cytokines (e.g., IL-6, TNF-α) indicate TLR8 involvement.
- Inhibitor co-treatment : Resiquimod (TLR7/8 dual agonist) and CU-CPT-4a (TLR8 antagonist) validate specificity .
Properties
IUPAC Name |
6-chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H2,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZXYGSHDKSCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477236 | |
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52559-17-8 | |
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-6-chloro-3H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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